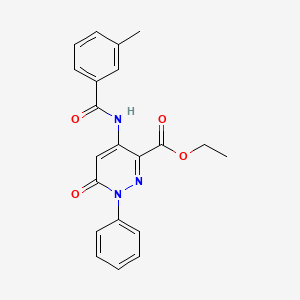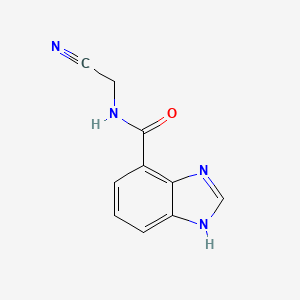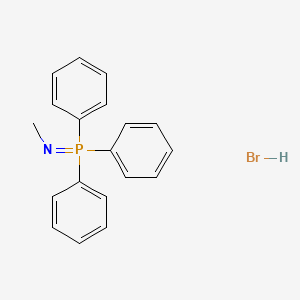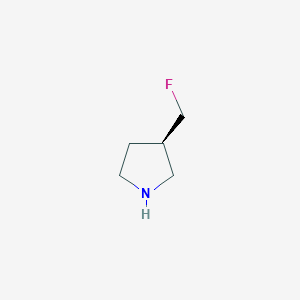![molecular formula C8H11F2N3O2 B2679630 Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate CAS No. 2247206-28-4](/img/structure/B2679630.png)
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In inflammation, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory genes. In neurological disorders, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been found to activate the Nrf2 pathway, which plays a key role in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been found to have various biochemical and physiological effects. In cancer cells, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been shown to decrease the expression of genes involved in cell proliferation and increase the expression of genes involved in apoptosis. In inflammation, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been shown to increase the expression of genes involved in antioxidant defense and cellular detoxification.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to further elucidate its mechanism of action and identify potential drug targets. Additionally, research is needed to optimize the synthesis method of Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate and improve its pharmacokinetic properties.
Synthesemethoden
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate is synthesized through a multistep process that involves the condensation of 5-methylpyrazole-3-carboxylic acid with difluoromethylamine, followed by the addition of methyl chloroacetate. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In inflammation research, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been found to reduce the production of inflammatory cytokines and chemokines. In neurological disorder research, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O2/c1-5-3-6(11-4-7(14)15-2)12-13(5)8(9)10/h3,8H,4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYHZNNDJUNHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(F)F)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2679550.png)
![N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2679551.png)


methanone O-(4-nitrobenzyl)oxime](/img/structure/B2679556.png)

![2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide](/img/structure/B2679561.png)
![7-(3-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)



